1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is notable for its complex structure, which includes a quinazoline core, an oxadiazole ring, and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-(benzyloxy)benzohydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole.
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Quinazoline Core Synthesis:
- The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with amines. For instance, the reaction of 2-aminobenzamide with butyl isocyanate can form the quinazoline-2,4-dione structure.
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Coupling of the Oxadiazole and Quinazoline Units:
- The final step involves coupling the oxadiazole unit with the quinazoline core. This can be achieved through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a suitable quinazoline precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.
Oxadiazole Derivatives: Compounds such as oxadiazole-based pesticides and pharmaceuticals.
Uniqueness: 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core with an oxadiazole ring and a benzyloxyphenyl group. This structural combination may confer unique biological activities and chemical properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1358338-90-5 |
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Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3 |
InChI Key |
OQKYPGUUVWZPTH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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